molecular formula C22H34O2 B1240096 4,7,10,13,16-Docosapentaenoic acid CAS No. 2313-14-6

4,7,10,13,16-Docosapentaenoic acid

Cat. No.: B1240096
CAS No.: 2313-14-6
M. Wt: 330.5 g/mol
InChI Key: AVKOENOBFIYBSA-GUTOPQIJSA-N
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Description

4,7,10,13,16-Docosapentaenoic acid, also known as Osbond acid, is a very long-chain polyunsaturated fatty acid. It is an omega-6 fatty acid formed by the elongation and desaturation of arachidonic acid. This compound is found in fish oils and is a minor component of total serum unsaturated fatty acids in humans, ranging from 0.1% to 1%, and increasing with dietary supplementation .

Preparation Methods

Synthetic Routes and Reaction Conditions

4,7,10,13,16-Docosapentaenoic acid can be synthesized through the elongation and desaturation of arachidonic acid.

Industrial Production Methods

In industrial settings, this compound is typically extracted from fish oils. The extraction process involves several steps, including the separation of the oil from the fish tissue, purification, and concentration of the desired fatty acid. Advanced techniques such as high-performance liquid chromatography (HPLC) and gas chromatography (GC) are often employed to ensure the purity and quality of the final product .

Chemical Reactions Analysis

Types of Reactions

4,7,10,13,16-Docosapentaenoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Common reagents include oxygen, ozone, and hydrogen peroxide. The reaction typically occurs under mild conditions, such as room temperature and atmospheric pressure.

    Reduction: Common reagents include hydrogen gas and metal catalysts such as palladium or platinum. The reaction often requires elevated temperatures and pressures.

    Substitution: Common reagents include alcohols and acids for esterification reactions. .

Major Products Formed

Scientific Research Applications

4,7,10,13,16-Docosapentaenoic acid has a wide range of scientific research applications, including:

    Chemistry: Used as a standard for analytical techniques such as HPLC and GC. It is also used in the synthesis of complex lipids and other fatty acid derivatives.

    Biology: Studied for its role in cell membrane structure and function. It is also investigated for its effects on gene expression and cellular signaling pathways.

    Medicine: Explored for its potential therapeutic effects in conditions such as cardiovascular diseases, inflammatory disorders, and metabolic syndromes. It is also studied for its role in brain development and function.

    Industry: Used in the formulation of dietary supplements and functional foods. .

Mechanism of Action

4,7,10,13,16-Docosapentaenoic acid exerts its effects through several mechanisms:

    Molecular Targets: It interacts with cell membrane phospholipids, influencing membrane fluidity and function. It also binds to specific receptors and enzymes involved in lipid metabolism and signaling.

    Pathways Involved: It modulates the activity of various signaling pathways, including those involved in inflammation, oxidative stress, and cell proliferation. .

Comparison with Similar Compounds

4,7,10,13,16-Docosapentaenoic acid is similar to other long-chain polyunsaturated fatty acids, such as:

    4,7,10,13,16,19-Docosahexaenoic acid (DHA): Another omega-3 fatty acid found in fish oils. It has six double bonds and is known for its role in brain and eye health.

    5,8,11,14,17-Eicosapentaenoic acid (EPA): An omega-3 fatty acid with five double bonds. It is known for its anti-inflammatory properties and cardiovascular benefits.

    7,10,13,16-Docosatetraenoic acid: An omega-6 fatty acid with four double bonds. .

Uniqueness

This compound is unique due to its specific structure and the number of double bonds, which confer distinct biological properties. Its role in modulating inflammation and lipid metabolism sets it apart from other similar compounds .

Properties

IUPAC Name

(4E,7E,10E,13E,16E)-docosa-4,7,10,13,16-pentaenoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H34O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22(23)24/h6-7,9-10,12-13,15-16,18-19H,2-5,8,11,14,17,20-21H2,1H3,(H,23,24)/b7-6+,10-9+,13-12+,16-15+,19-18+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AVKOENOBFIYBSA-GUTOPQIJSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC=CCC=CCC=CCC=CCC=CCCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCC/C=C/C/C=C/C/C=C/C/C=C/C/C=C/CCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H34O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2313-14-6
Record name Docosa-4,7,10,13,16-pentaenoic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002313146
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4,7,10,13,16-Docosapentaenoic acid
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4,7,10,13,16-Docosapentaenoic acid
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4,7,10,13,16-Docosapentaenoic acid
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Reactant of Route 5
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Reactant of Route 6
4,7,10,13,16-Docosapentaenoic acid

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